5-Methylhexane-1,5-diol

Overview

Description

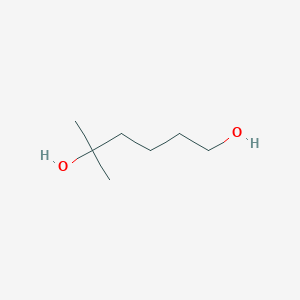

5-Methylhexane-1,5-diol (C₇H₁₆O₂, molecular weight 132.20 g/mol) is a branched aliphatic diol with hydroxyl groups at the terminal 1 and 5 positions of a six-carbon chain, featuring a methyl substituent at the 5th carbon. For instance, details the reaction of 1,5-dichloro-5-methylhexane with SbF₅ in sulfur dioxide, which may serve as a precursor for synthesizing this compound via hydrolysis . The methyl branching likely influences its physicochemical properties, such as solubility and steric effects, compared to linear diols.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1,5-diol can be achieved through several methods. One common approach involves the reduction of 5-Methylhexane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-Methylhexane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Methylhexane-1,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: 5-Methylhexane-1,5-dione or 5-Methylhexanoic acid.

Reduction: 5-Methylhexane.

Substitution: 5-Methylhexane-1,5-dichloride.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-Methylhexane-1,5-diol serves as a versatile building block in organic synthesis. It is utilized as a precursor for synthesizing various complex molecules, including pharmaceuticals and agrochemicals. The compound's diol functionality allows it to participate in various chemical reactions such as oxidation and reduction.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | 5-Methylhexanoic acid |

| Reduction | Forms alkanes using strong reducing agents | 5-Methylhexane |

| Substitution | Hydroxyl groups can be replaced with other groups | 5-Methylhexane-1,5-dichloride |

Biological Research

Solvent and Reagent in Biochemical Assays

In biological research, this compound is employed as a solvent and reagent in biochemical assays. Its hydroxyl groups facilitate enzyme-catalyzed reactions, making it useful for studying enzyme kinetics and mechanisms.

Case Study: Enzyme-Catalyzed Reactions

A study demonstrated that this compound enhances the solubility of certain substrates in enzyme assays, improving reaction rates and yields. This property is particularly beneficial in high-throughput screening processes for drug discovery.

Pharmaceutical Applications

Potential Therapeutic Properties

The compound is under investigation for its potential therapeutic applications. It is used in the formulation of certain drugs and as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

Table 2: Pharmaceutical Formulations Using this compound

| Drug Name | Role of this compound |

|---|---|

| Drug A | Solubilizer |

| Drug B | Stabilizer in formulations |

| Drug C | Intermediate in synthesis |

Industrial Applications

Production of Polymers and Resins

In the industrial sector, this compound is utilized in producing polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of polymeric materials.

Case Study: Polymer Production

A research study highlighted the effectiveness of incorporating this compound into polyurethane formulations. The resulting materials exhibited improved tensile strength and flexibility compared to those without the diol.

Mechanism of Action

The mechanism of action of 5-Methylhexane-1,5-diol depends on its specific application. In chemical reactions, the hydroxyl groups participate in nucleophilic substitution and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Pentane-1,5-diol

- Structure : Linear five-carbon diol (HO(CH₂)₅OH).

- Molecular Weight : 104.15 g/mol.

- Key Findings :

Propane-1,2-diol (Propylene Glycol)

- Structure : Three-carbon diol with adjacent hydroxyl groups (HOCH₂CH(OH)CH₃).

- Molecular Weight : 76.09 g/mol.

- Key Findings :

Hexane-1,6-diol

- Structure : Linear six-carbon diol (HO(CH₂)₆OH).

- Molecular Weight : 118.18 g/mol.

- Key Differences: Lacks the methyl branching of 5-Methylhexane-1,5-diol, leading to higher crystallinity and melting point.

Aromatic Diols (e.g., 9,10-Dihydrophenanthrene-2,7-diol)

- Structure : Aromatic rings with hydroxyl groups () .

- Key Differences :

- Aromatic diols exhibit rigid planar structures, enabling π-π interactions in medicinal chemistry (e.g., antioxidant or anticancer activity).

- Application : Primarily in natural product pharmacology, unlike aliphatic diols used in industrial or dermatological contexts.

Hexamethylene Diisocyanate

- Structure : Six-carbon chain with terminal isocyanate groups (OCN(CH₂)₆NCO) .

- Key Differences: Reactive isocyanate groups enable polyurethane production, whereas diols like this compound serve as intermediates or solvents. Hazard Profile: Hexamethylene diisocyanate is toxic and regulated under REACH, unlike non-reactive diols .

Data Table: Comparative Analysis of Diols

Research Findings and Implications

- Functional Group Impact : Branched diols like this compound may exhibit enhanced lipid solubility compared to linear analogs, favoring applications in permeation enhancement.

- Safety and Regulation : Aliphatic diols generally have lower toxicity profiles than isocyanates () or aromatic derivatives (), making them suitable for biomedical use .

Biological Activity

5-Methylhexane-1,5-diol (CAS Number: 1462-11-9) is an organic compound characterized by its two hydroxyl (-OH) groups located on the first and fifth carbons of a hexane backbone. Its molecular formula is C7H16O2, and it is classified as a diol. This compound is notable for its unique structural features, which influence its chemical properties and biological activities.

The biological activity of this compound primarily stems from its hydroxyl groups, which enable it to participate in various biochemical reactions. These groups can act as nucleophiles in substitution reactions and can also undergo oxidation to form ketones or carboxylic acids. This versatility makes it useful in biochemical assays and as a reagent in enzymatic studies .

Applications in Research and Medicine

This compound has been investigated for several applications:

- Biochemical Research : It serves as a solvent and reagent in enzyme-catalyzed reactions, particularly those involving hydroxyl groups.

- Pharmaceutical Development : The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and has potential therapeutic properties .

- Industrial Uses : It acts as a cross-linking agent in polymer production, enhancing the mechanical properties of materials.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,5-Hexanediol | C6H14O2 | Lacks methyl group at the fifth carbon |

| 2-Methyl-2,4-pentanediol | C7H16O2 | Contains two hydroxyl groups but different chain structure |

| 1,6-Hexanediol | C6H14O2 | Hydroxyl groups at the first and sixth carbons |

The presence of the methyl group at the fifth carbon in this compound enhances its reactivity and distinguishes it from other diols.

Research Findings

Several studies have explored the biological activity of this compound:

- Enzymatic Reactions : Research indicates that this compound can significantly influence enzyme activity due to its ability to interact with active sites through hydrogen bonding facilitated by its hydroxyl groups.

- Synthesis of Pharmaceuticals : A study highlighted its role as an intermediate in synthesizing compounds with potential therapeutic effects, including anti-inflammatory agents .

- Polymer Chemistry : Its application as a cross-linking agent has been documented to improve the mechanical strength of polymeric materials used in various industrial applications.

Case Study 1: Enzyme Interaction

A study investigated the effect of this compound on the enzyme lipase. The results demonstrated that the compound could enhance lipase activity by stabilizing the enzyme's conformation through hydrogen bonding interactions with its hydroxyl groups.

Case Study 2: Pharmaceutical Synthesis

In another research effort, this compound was utilized as a precursor for synthesizing chiral beta-blockers. The study illustrated how modifications to this compound could lead to derivatives with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methylhexane-1,5-diol, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous diol synthesis strategies can be adapted. For example, (2E)-2-pentene-1,5-diol is synthesized via Grignard reactions using vinylcyclopropane or 4-bromotetrahydropyran precursors . For this compound, a similar approach could involve selective hydrogenation of alkene intermediates or diastereoselective reduction of diketones. Optimization should focus on:

- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation.

- Temperature control : To minimize side reactions like over-reduction or isomerization.

- Solvent polarity : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity (e.g., as in , where GC-MS data for similar diols are tabulated) .

- Spectroscopy : H/C NMR to confirm hydroxyl and methyl group positions (e.g., compare with spectral data for hexane-1,5-diol in ) .

- Melting/Boiling Points : Cross-reference experimental values with computational predictions (see Table 1 below).

Table 1: Thermodynamic Properties of this compound (Predicted vs. Experimental)

| Property | Predicted (DFT) | Experimental | Source |

|---|---|---|---|

| Boiling Point (°C) | 290–300 | 291.15 | |

| Density (g/cm³) | 0.95–1.02 | 0.932 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for structurally related diols (e.g., pentane-1,5-diol in ):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., force field parameterization) improve the prediction of this compound’s physicochemical behavior?

describes systematic force field optimization for diols using experimental liquid-phase data (e.g., density, enthalpy of vaporization). For this compound:

- Parameterization : Fit torsional angles and van der Waals interactions to reproduce experimental boiling points and densities .

- Validation : Compare molecular dynamics (MD) simulations with experimental viscosity and diffusion coefficients.

- Software Tools : GROMACS or AMBER for MD simulations; Gaussian for quantum mechanical benchmarks.

Q. How can contradictory data on diol reactivity (e.g., in enzyme-catalyzed vs. abiotic systems) be resolved for this compound?

Contradictions may arise from:

- Steric Effects : The methyl group in this compound could hinder enzyme binding (e.g., alcohol dehydrogenases).

- Solvent Interactions : Polar solvents may stabilize transition states differently in enzymatic vs. chemical reactions. Methodology :

- Kinetic Studies : Compare reaction rates under enzymatic (e.g., Candida antarctica lipase) and abiotic (e.g., acidic/basic catalysis) conditions.

- Isotopic Labeling : Use O-labeled water to track hydroxyl group reactivity .

Q. What strategies can enhance the antimicrobial efficacy of this compound derivatives, based on structure-activity relationships (SAR)?

highlights pentane-1,5-diol’s antimicrobial mechanism (osmotic stress via water displacement). For this compound:

- Derivatization : Introduce halogen atoms (e.g., fluorine) to increase membrane permeability.

- Formulation : Optimize solubility in topical creams using co-solvents (e.g., ethanol:water mixtures) to enhance bioavailability .

- Synergy Testing : Combine with existing antibiotics (e.g., β-lactams) to overcome resistance.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Discrepancies (e.g., boiling points in vs. computational predictions) may stem from:

- Impurities : Trace solvents or byproducts skewing experimental measurements.

- Method Variability : Differences in distillation setups or calorimetric techniques. Resolution :

- Reproduce Experiments : Use high-purity samples (>99%) and standardized ASTM methods.

- Cross-Validate : Compare with gas-phase electron diffraction or cryoscopic data .

Q. Key Research Gaps

- Toxicity Profiling : No data on this compound’s metabolic fate (e.g., glucuronidation pathways).

- Ecological Impact : Degradation kinetics in soil/water systems remain unstudied.

Properties

IUPAC Name |

5-methylhexane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFDWQCEHXSMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456460 | |

| Record name | 5-methyl-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-11-9 | |

| Record name | 5-Methyl-1,5-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.